2-(2-(7-Chloroquinolin-4-yl)hydrazinyl)-1-methylpyridin-1-ium iodide
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Overview
Description
2-(2-(7-Chloroquinolin-4-yl)hydrazinyl)-1-methylpyridin-1-ium iodide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties . The presence of the 7-chloroquinoline moiety in its structure is particularly significant, as it is a common pharmacophore in many therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(7-Chloroquinolin-4-yl)hydrazinyl)-1-methylpyridin-1-ium iodide typically involves the reaction of 7-chloroquinoline with hydrazine derivatives under controlled conditions . One common method includes the use of ultrasound irradiation to facilitate the reaction, which enhances the yield and purity of the product . The reaction is usually carried out in ethanol at elevated temperatures, around 90°C, for about 40 minutes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and high yield. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(7-Chloroquinolin-4-yl)hydrazinyl)-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the quinoline ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, toluene.
Catalysts: Copper catalysts in click chemistry reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines .
Scientific Research Applications
2-(2-(7-Chloroquinolin-4-yl)hydrazinyl)-1-methylpyridin-1-ium iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-(7-Chloroquinolin-4-yl)hydrazinyl)-1-methylpyridin-1-ium iodide involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death . Additionally, it can inhibit key enzymes involved in cellular metabolism, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(7-Chloroquinolin-4-yl)-2-[(1H-pyrrol-2-yl)methylene]hydrazine: Known for its potent anticancer activity.
7-Chloroquinoline derivatives: These compounds share similar pharmacological properties and are often used in antimalarial research.
Uniqueness
What sets 2-(2-(7-Chloroquinolin-4-yl)hydrazinyl)-1-methylpyridin-1-ium iodide apart is its unique structure that combines the 7-chloroquinoline moiety with a hydrazinyl group and a pyridinium iodide. This combination enhances its solubility and bioavailability, making it a promising candidate for further drug development .
Properties
IUPAC Name |
1-(7-chloroquinolin-4-yl)-2-(1-methylpyridin-1-ium-2-yl)hydrazine;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4.HI/c1-20-9-3-2-4-15(20)19-18-13-7-8-17-14-10-11(16)5-6-12(13)14;/h2-10H,1H3,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMJKZDELZIZJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1NNC2=C3C=CC(=CC3=NC=C2)Cl.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClIN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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